molecular formula C22H43NO3 B14198188 Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate CAS No. 832078-63-4

Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate

Cat. No.: B14198188
CAS No.: 832078-63-4
M. Wt: 369.6 g/mol
InChI Key: KZABVQIQFDSXNV-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate is a compound that belongs to the class of organic compounds known as fatty alcohol esters. These compounds are ester derivatives of fatty alcohols and are characterized by their long hydrocarbon chains. This compound is notable for its unique structure, which includes a carbamate group and a secondary alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate typically involves the reaction of octadec-9-en-1-ol with a suitable carbamoylating agent. One common method involves the use of isocyanates or carbamoyl chlorides under mild conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to avoid any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as tertiary amines, can further enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to form a ketone.

    Reduction: The double bond in the hydrocarbon chain can be reduced to form a saturated compound.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of octadec-9-en-1-yl [(2S)-2-oxopropyl]carbamate.

    Reduction: Formation of octadecane-1-yl [(2S)-2-hydroxypropyl]carbamate.

    Substitution: Formation of substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in cell membrane structure and function due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.

    Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane.

Comparison with Similar Compounds

Similar Compounds

    Octadec-9-en-1-yl (2S)-2-aminopropanoate: Similar structure but contains an amino group instead of a carbamate group.

    9H-Fluoren-9-ylmethyl [(2S,3R,4E)-1,3-dihydroxy-4-octadecen-2-yl]carbamate: Contains a fluorenylmethyl group and additional hydroxyl groups.

    (9Z)-N-[(2S,3R,4E)-1-{[(2R,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-(sulfooxy)oxan-2-yl]oxy}-3-hydroxyoctadec-4-en-2-yl]octadec-9-enimidic acid: Contains a sulfooxy group and is more complex in structure.

Uniqueness

Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate is unique due to its specific combination of a long hydrocarbon chain, a secondary alcohol, and a carbamate group. This combination imparts distinct physicochemical properties, making it suitable for various applications in research and industry.

Properties

CAS No.

832078-63-4

Molecular Formula

C22H43NO3

Molecular Weight

369.6 g/mol

IUPAC Name

octadec-9-enyl N-[(2S)-2-hydroxypropyl]carbamate

InChI

InChI=1S/C22H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26-22(25)23-20-21(2)24/h10-11,21,24H,3-9,12-20H2,1-2H3,(H,23,25)/t21-/m0/s1

InChI Key

KZABVQIQFDSXNV-NRFANRHFSA-N

Isomeric SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)NC[C@H](C)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)NCC(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.